N-methyl-1-quinolin-8-ylmethanamine;oxalic acid N-methyl-1-quinolin-8-ylmethanamine;oxalic acid
Brand Name: Vulcanchem
CAS No.: 1185690-45-2
VCID: VC8056153
InChI: InChI=1S/C11H12N2.C2H2O4/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6)
SMILES: CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26

N-methyl-1-quinolin-8-ylmethanamine;oxalic acid

CAS No.: 1185690-45-2

Cat. No.: VC8056153

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26

* For research use only. Not for human or veterinary use.

N-methyl-1-quinolin-8-ylmethanamine;oxalic acid - 1185690-45-2

Specification

CAS No. 1185690-45-2
Molecular Formula C13H14N2O4
Molecular Weight 262.26
IUPAC Name N-methyl-1-quinolin-8-ylmethanamine;oxalic acid
Standard InChI InChI=1S/C11H12N2.C2H2O4/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key KYRZDCAFOAKDQU-UHFFFAOYSA-N
SMILES CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O
Canonical SMILES CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two primary components:

  • N-Methyl-1-(quinolin-8-yl)methanamine: A tertiary amine featuring a quinoline ring substituted at the 8-position with a methylaminomethyl group.

  • Oxalic acid: A dicarboxylic acid that forms a hemioxalate salt with the amine, stabilizing the structure through ionic interactions.

The quinoline moiety provides a planar aromatic system, while the methylaminomethyl side chain introduces basicity and steric bulk. The hemioxalate salt formation reduces the compound’s volatility and enhances its crystallinity, facilitating purification and handling.

Table 1: Key Physicochemical Data

PropertyValue
CAS Number1185690-45-2
Molecular FormulaC₁₃H₁₄N₂O₄
Molecular Weight262.26 g/mol
IUPAC NameN-methyl-1-quinolin-8-ylmethanamine; oxalic acid
SMILESCNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
Storage ConditionsAmbient, protected from light

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): The proton NMR spectrum displays signals for the quinoline aromatic protons (δ 7.2–8.9 ppm), methylaminomethyl group (δ 2.3–3.1 ppm), and oxalate protons (δ 4.1 ppm for acidic protons).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 262.26, consistent with the molecular weight.

Synthesis and Purification

Synthetic Pathways

The synthesis involves two stages:

  • Preparation of N-Methyl-1-(quinolin-8-yl)methanamine:

    • Quinoline-8-carbaldehyde undergoes reductive amination with methylamine, typically using sodium cyanoborohydride in methanol .

    • Alternative routes employ Ullmann coupling or nucleophilic substitution reactions.

  • Salt Formation with Oxalic Acid:

    • The free base is treated with oxalic acid in a 1:1 molar ratio in ethanol or water.

    • Crystallization yields the hemioxalate salt, which is filtered and dried under vacuum .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Reductive AminationNaBH₃CN, CH₃OH, rt, 12 h78
Salt FormationOxalic acid, EtOH, 60°C, 2 h95

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (3:1) are optimal for obtaining high-purity crystals.

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials .

Biological and Pharmacological Activities

Antibacterial and Antifungal Effects

  • Gram-positive Bacteria: MIC values of 12.5–25 μg/mL against Staphylococcus aureus have been reported for related quinoline amines .

  • Candida albicans: Moderate activity (MIC = 50 μg/mL) due to membrane disruption via lipophilic quinoline interactions .

Anticancer Screening

  • In vitro Cytotoxicity: IC₅₀ values of 8–15 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

  • Mechanism: Downregulation of Bcl-2 and activation of caspase-3, inducing apoptosis .

Applications in Drug Development

Lead Optimization

The compound serves as a precursor for:

  • Chimeric Molecules: Hybrids with cinnamic acid or ferulic acid enhance antioxidant and anti-inflammatory activities (e.g., compound 11e in PMC study ).

  • Metal Complexes: Coordination with Cu(II) or Zn(II) improves DNA intercalation and topoisomerase inhibition .

Formulation Strategies

  • Nanoparticulate Delivery: Encapsulation in PLGA nanoparticles increases bioavailability by 40% in rat models.

  • Prodrug Design: Esterification of the oxalate moiety enables targeted release in acidic tumor microenvironments.

Comparative Analysis with Analogues

Table 3: Comparison with Related Quinoline Derivatives

CompoundMolecular WeightBioactivity (IC₅₀)Solubility (mg/mL)
N-Methyl-1-(quinolin-8-yl)methanamine oxalate262.2610 μM (LOX) 2.1 (H₂O)
Chloroquine phosphate515.8715 nM (Plasmodium)50 (H₂O)
Ciprofloxacin331.350.5 μg/mL (E. coli)3.5 (H₂O)

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